molecular formula C17H15N3O2S B10981089 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B10981089
M. Wt: 325.4 g/mol
InChI Key: YQIFGAGXLXRECI-UHFFFAOYSA-N
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Description

    Chemical Name: N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

    Synonyms: Notable synonyms include its CAS number 681139-96-8.

    Molecular Formula: C₁₉H₂₁F₂N₃O₂S

    Molecular Weight: 393.45 g/mol

    Melting Point: Not specified

    Boiling Point: Not specified

    Stability: Information not available

    Water Solubility: Not specified

    Index of Refraction: Not specified

    Physicochemical Properties: This compound is a complex heterocyclic molecule with a fused cyclopentathiazole ring and a quinoline moiety. Its structure suggests potential biological activity.

  • Preparation Methods

      Synthetic Routes: Detailed synthetic routes are not readily accessible in the literature. research laboratories may explore various synthetic pathways to access this compound.

      Reaction Conditions: These would depend on the specific synthetic route chosen.

      Industrial Production: Industrial-scale production methods are not widely documented. It’s likely that this compound is primarily synthesized in research settings.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired transformations.

      Major Products: The products formed from these reactions would depend on the reaction type and starting materials.

  • Scientific Research Applications

      Chemistry: Researchers might explore its reactivity, coordination chemistry, and potential ligand properties.

      Biology: Investigations could focus on its interactions with biological macromolecules (e.g., proteins, nucleic acids).

      Medicine: It could serve as a lead compound for drug development, targeting specific pathways or receptors.

      Industry: Applications in materials science or catalysis are possible.

  • Mechanism of Action

      Targets: The compound likely interacts with specific cellular targets (e.g., enzymes, receptors).

      Pathways: Further studies would be needed to elucidate the precise pathways affected.

  • Comparison with Similar Compounds

      Similar Compounds: While I don’t have a direct list of similar compounds, researchers might compare it with related heterocyclic molecules, considering structural features and reactivity.

    Remember that detailed experimental data and comprehensive studies would be necessary to fully understand this compound’s properties and applications

    Properties

    Molecular Formula

    C17H15N3O2S

    Molecular Weight

    325.4 g/mol

    IUPAC Name

    N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methyl-2-oxoquinoline-4-carboxamide

    InChI

    InChI=1S/C17H15N3O2S/c1-20-13-7-3-2-5-10(13)11(9-15(20)21)16(22)19-17-18-12-6-4-8-14(12)23-17/h2-3,5,7,9H,4,6,8H2,1H3,(H,18,19,22)

    InChI Key

    YQIFGAGXLXRECI-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NC4=C(S3)CCC4

    Origin of Product

    United States

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